Cethromycin

Streptococcus pneumoniae ketolide MIC comparison macrolide resistance

Cethromycin (formerly ABT-773, development name Restanza) is a 6-O-ketolide antibiotic derived semi-synthetically from erythromycin A, distinguished by a 3-keto group replacing the L-cladinose sugar and an extended 6-O-arylalkyl side chain that confers dual binding to domains II and V of the 23S rRNA within the 50S ribosomal subunit. This structural modification enables retained activity against macrolide-resistant Gram-positive respiratory pathogens harboring both erm-mediated ribosomal methylation and mef-mediated efflux resistance mechanisms.

Molecular Formula C42H59N3O10
Molecular Weight 765.9 g/mol
Cat. No. B1251593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCethromycin
SynonymsA 195,773
A 195773
A-195,773
A-195773
ABT 773
ABT-773
cethromycin
Molecular FormulaC42H59N3O10
Molecular Weight765.9 g/mol
Structural Identifiers
SMILESCCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OCC=CC4=CC5=CC=CC=C5N=C4)C)C)NC(=O)O2)C
InChIInChI=1S/C42H59N3O10/c1-11-32-42(8)36(44-40(50)55-42)25(4)33(46)23(2)21-41(7,51-18-14-15-28-20-29-16-12-13-17-30(29)43-22-28)37(26(5)34(47)27(6)38(49)53-32)54-39-35(48)31(45(9)10)19-24(3)52-39/h12-17,20,22-27,31-32,35-37,39,48H,11,18-19,21H2,1-10H3,(H,44,50)/b15-14-/t23-,24-,25+,26+,27-,31+,32-,35-,36-,37-,39+,41-,42-/m1/s1
InChIKeyPENDGIOBPJLVBT-COVUKVLKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cethromycin (ABT-773) Procurement Guide: Ketolide Antibiotic for Research and Clinical Development


Cethromycin (formerly ABT-773, development name Restanza) is a 6-O-ketolide antibiotic derived semi-synthetically from erythromycin A, distinguished by a 3-keto group replacing the L-cladinose sugar and an extended 6-O-arylalkyl side chain that confers dual binding to domains II and V of the 23S rRNA within the 50S ribosomal subunit [1]. This structural modification enables retained activity against macrolide-resistant Gram-positive respiratory pathogens harboring both erm-mediated ribosomal methylation and mef-mediated efflux resistance mechanisms [1]. Cethromycin exhibits in vitro potency against Streptococcus pneumoniae (including multidrug-resistant isolates), Haemophilus influenzae, Moraxella catarrhalis, Chlamydophila pneumoniae, Mycoplasma pneumoniae, and Legionella pneumophila, and has completed Phase III clinical trials for community-acquired pneumonia as a once-daily oral formulation [1][2].

Why Cethromycin Cannot Be Interchanged with Generic Macrolides or Other Ketolides Without Evidence


Cethromycin occupies a narrow and non-interchangeable position within the macrolide-ketolide continuum. Although structurally related to the only approved ketolide telithromycin, cethromycin carries a fundamentally different safety–efficacy calculus: telithromycin is associated with a reporting odds ratio (ROR) of 1.82 (95% CI 1.12–2.96) for serious hepatotoxicity and is a time-dependent CYP3A4 inhibitor (IC50 shift from 10.4 to 3.68 µM after metabolic preincubation), while cethromycin has generated no reports of serious hepatotoxicity across its clinical development program but exhibits an even more potent direct CYP3A4 inhibition (IC50 0.63 µM) that requires distinct drug–drug interaction risk management [1][2]. Compared with standard macrolides such as clarithromycin or azithromycin, cethromycin retains activity against erm(B)- and mef(A)-positive Streptococcus pneumoniae isolates where macrolides fail, making class-level substitution without susceptibility confirmation scientifically indefensible [1].

Quantitative Evidence: Where Cethromycin Differentiates from Telithromycin, Clarithromycin, and Azithromycin


Superior Intrinsic Potency Against Macrolide-Resistant Streptococcus pneumoniae Versus Telithromycin

In a head-to-head study of 312 North American S. pneumoniae clinical isolates from a national surveillance program, cethromycin demonstrated approximately 4.2-fold greater potency than telithromycin at the MIC90 level. For six quinupristin-dalfopristin-resistant strains specifically, cethromycin MICs ranged from 0.25 to 16 µg/mL versus telithromycin MICs of 1 to 4 µg/mL [1]. This potency advantage is maintained across both erm-mediated and mef-mediated resistance genotypes, as the dual domain II/V ribosome binding of cethromycin compensates for target-site methylation [1].

Streptococcus pneumoniae ketolide MIC comparison macrolide resistance

Absence of Hepatotoxicity Signals Versus Telithromycin's Established Hepatotoxic Risk

Telithromycin carries a quantified hepatotoxicity risk with a reporting odds ratio (ROR) of 1.82 (95% CI 1.12–2.96) versus other agents, representing an approximately 82% excess risk, derived from FDA Adverse Event Reporting System data [2]. In contrast, across cethromycin's entire clinical development program, including two Phase III non-inferiority trials enrolling over 1,000 patients and a thorough QT study, no reports of serious hepatotoxicity have emerged, and liver function test monitoring demonstrated no significant differences between cethromycin and comparator (clarithromycin) groups [1][3].

drug-induced liver injury ketolide safety hepatotoxicity risk comparison

Clinical Cardiac Safety: Negative Thorough QT Study with Quantified QTcI Changes

Cethromycin underwent a rigorous double-blind, randomized, parallel thorough QT study (Trial CL07-001) per FDA ICH E14 guidance in 238 healthy volunteers. At therapeutic (300 mg once daily for 5 days) and supratherapeutic (900 mg once daily for 5 days) doses, the placebo-corrected QTcI mean change from baseline was -0.4 milliseconds and 0.9 milliseconds, respectively. In contrast, the positive control moxifloxacin demonstrated a QT prolongation of 4.9 milliseconds, validating assay sensitivity. No cethromycin subject exhibited QTcI increases >60 ms or absolute QTcI >480 ms [1]. This clinical finding is consistent with reported hERG IC50 values for cethromycin (~43 µM), which are comparable to those of telithromycin (~42.5 µM) but the absence of clinical QTc signal differentiates cethromycin from other ketolides that produce measurable QT effects [2].

cardiac safety QT prolongation thorough QT study ketolide hERG

Extended Intrapulmonary Half-Life Supporting Once-Daily Dosing Rationale

In a steady-state pharmacokinetic study in healthy volunteers receiving 300 mg cethromycin once daily, the drug achieved markedly compartmentalized distribution: the mean half-life in alveolar cells (AC) was 11.6 hours and in epithelial lining fluid (ELF) was 5.26 hours, substantially exceeding the plasma half-life of 4.94 hours [1]. The mean AC concentration (55.4 ± 38.7 µg/mL) was approximately 111-fold higher than the simultaneous plasma Cmax (0.500 µg/mL), and the AC AUC0–24 (636.2 µg·h/mL) exceeded plasma AUC (3.067 µg·h/mL) by over 200-fold. At the 150 mg dose, comparable intrapulmonary accumulation was observed (AC half-life 10.0 h; AC Cmax 12.7 µg/mL) [1]. This PK profile provides a quantitative basis for once-daily dosing and sustained pulmonary exposure, with Cmax/MIC90 and AUC/MIC90 ratios that exceed pharmacodynamic targets for key respiratory pathogens [1].

intrapulmonary pharmacokinetics alveolar macrophage concentration once-daily dosing epithelial lining fluid

Superior In Vitro Activity Against Chlamydia pneumoniae Versus Telithromycin and Other Macrolides

In a direct comparative study of 20 C. pneumoniae clinical isolates, cethromycin (ABT-773) achieved an MIC90 of 0.015 µg/mL (range 0.008–0.015 µg/mL) and an MBC90 of 0.015 µg/mL, making it the most active agent among all six antibiotics tested [1]. A confirmatory study against 20 additional isolates confirmed cethromycin MIC90 and minimal chlamydiacidal concentration at which 90% of isolates were killed (MCC90) of 0.016 mg/L (range 0.016–0.031 mg/L) [2]. For comparison, telithromycin MICs against C. pneumoniae range from 0.031 to 0.25 mg/L, representing at least a 2-fold and up to 16-fold lower potency than cethromycin [1]. In a clinical microbiological eradication study, cethromycin eradicated C. pneumoniae from the nasopharynx in 10 of 10 (100%) microbiologically evaluable patients with community-acquired pneumonia [3].

Chlamydia pneumoniae atypical respiratory pathogen ketolide MIC comparison chlamydiacidal activity

Malaria Liver-Stage Curative Activity Superior to Azithromycin at Equivalent Doses

In a murine Plasmodium berghei model, cethromycin achieved complete cure (100%) of liver-stage infection with a single oral dose of 60 mg/kg, which is equivalent to the 5 mg/kg human dose of 300 mg used in bacterial pneumonia studies [1]. Liver pharmacokinetic studies in mice demonstrated peak millimolar drug concentrations in the liver, with 20-hour sustained levels above 10 µM and peak liver concentrations approximately 440-fold higher than plasma. Immunofluorescence imaging confirmed complete ablation of the apicoplast in cethromycin-treated infected hepatocytes [1]. In a separate in vitro–in vivo evaluation against Plasmodium falciparum, cethromycin showed 2- to 10-fold greater efficacy than azithromycin (IC50 range 0.2–2.7 µg/mL; IC90 range 0.6–6.2 µg/mL, irrespective of chloroquine susceptibility), and in the murine P. berghei model was approximately 3-fold more potent than azithromycin at half the azithromycin dose [2].

malaria prophylaxis Plasmodium berghei liver stage cure apicoplast targeting

High-Value Research and Procurement Application Scenarios for Cethromycin


Macrolide-Resistant Streptococcus pneumoniae In Vitro Susceptibility Panels and Mechanistic Resistance Studies

Cethromycin is the preferred ketolide probe for constructing surveillance susceptibility panels against macrolide-resistant pneumococci. Its MIC90 of 0.06 µg/mL against 312 North American S. pneumoniae isolates—4.2-fold lower than telithromycin (MIC90 0.25 µg/mL)—makes it the most potent ketolide comparator for establishing epidemiologic cutoff values and evaluating novel anti-pneumococcal agents [1]. The dual domain II/V binding mechanism enables investigation of resistance circumvention strategies in isolates harboring erm(B), mef(A), or dual resistance genotypes [1].

In Vivo Murine Pneumonia Models Requiring Once-Daily Dosing with Validated Intrapulmonary Pharmacokinetics

For murine pulmonary infection models, cethromycin's extensive intrapulmonary accumulation—alveolar cell concentrations exceeding plasma by >100-fold and an AC half-life of 11.6 hours—provides a well-characterized pharmacokinetic/pharmacodynamic framework for once-daily oral dosing [2]. The published steady-state plasma, ELF, and AC concentration-time data enable precise PK/PD index calculation (Cmax/MIC90, AUC/MIC90, %T>MIC90) for dose selection in animal model translation [2].

Anti-Chlamydial Drug Discovery and Atypical Pneumonia Pathogen Screening Programs

As the most active antibiotic tested against Chlamydia pneumoniae in head-to-head comparisons (MIC90 0.015 µg/mL vs telithromycin 0.031–0.25 mg/L), cethromycin serves as the positive control compound of choice for in vitro anti-chlamydial screening campaigns [3]. Its demonstrated 100% nasopharyngeal eradication rate in clinical CAP patients provides a translational efficacy benchmark for novel anti-chlamydial candidates [3].

Malaria Causal Prophylaxis and Liver-Stage Drug Development Programs Leveraging Apicoplast Targeting

Cethromycin is uniquely positioned as a malaria liver-stage tool compound: single-dose oral administration achieves 100% cure of P. berghei liver-stage infection at human-equivalent dosing, with complete apicoplast ablation confirmed by immunofluorescence imaging and liver concentrations 440-fold higher than plasma [4]. The compound's 3-fold greater in vivo potency versus azithromycin at half the dose, combined with an existing safety database in >5,000 human subjects from CAP development, supports its procurement as a repurposing candidate for causal malaria prophylaxis and radical cure of dormant P. vivax hypnozoites [4][5].

Quote Request

Request a Quote for Cethromycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.